Product packaging for Hexyl 3-(methylamino)-2-cyanoacrylate(Cat. No.:CAS No. 89268-96-2)

Hexyl 3-(methylamino)-2-cyanoacrylate

Cat. No.: B14145662
CAS No.: 89268-96-2
M. Wt: 210.27 g/mol
InChI Key: IWKCZDGXQDWTQR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 3-(methylamino)-2-cyanoacrylate is a specialized cyanoacrylate ester derivative intended for research and development purposes. Cyanoacrylates are a class of monomers that rapidly polymerize upon contact with weak bases, such as surface moisture, to form strong polymeric films . Researchers are investigating novel cyanoacrylate structures to modify key properties like degradation rates, flexibility, and tissue adhesion for potential applications in biomaterial science. The hexyl chain in this compound is hypothesized to influence the degradation kinetics and flexibility of the resulting polymer. Longer alkyl chains, such as butyl or octyl, are known to degrade more slowly and produce less cytotoxicity compared to their methyl or ethyl counterparts . The unique methylamino substituent at the 3-position may offer a reactive site for further chemical functionalization, potentially allowing researchers to tailor the monomer's properties or incorporate it into more complex macromolecular structures. This makes this compound a compound of interest for developing next-generation biomedical adhesives, sealants, or drug delivery systems. Its specific research value lies in its potential to create adhesives with enhanced biocompatibility and tunable physical characteristics. Handling should follow standard safety protocols for cyanoacrylates, which include avoiding skin contact and inhalation of vapors, using personal protective equipment, and ensuring adequate ventilation . This product is strictly For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O2 B14145662 Hexyl 3-(methylamino)-2-cyanoacrylate CAS No. 89268-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89268-96-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

hexyl (E)-2-cyano-3-(methylamino)prop-2-enoate

InChI

InChI=1S/C11H18N2O2/c1-3-4-5-6-7-15-11(14)10(8-12)9-13-2/h9,13H,3-7H2,1-2H3/b10-9+

InChI Key

IWKCZDGXQDWTQR-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCOC(=O)/C(=C/NC)/C#N

Canonical SMILES

CCCCCCOC(=O)C(=CNC)C#N

Origin of Product

United States

Synthetic Methodologies for Hexyl 3 Methylamino 2 Cyanoacrylate and Its Precursors

General Synthetic Strategies for Alkyl 2-Cyanoacrylates: Knoevenagel Condensation and Subsequent Depolymerization Processes

The industrial synthesis of alkyl 2-cyanoacrylate monomers is predominantly achieved through a two-stage process: the Knoevenagel condensation followed by thermal depolymerization. pcbiochemres.comgvpress.com This strategy is essential because the direct condensation reaction yields a polymeric or oligomeric substance rather than the desired monomer. nih.gov

The first stage involves the Knoevenagel condensation, a carbon-carbon bond-forming reaction, between an alkyl 2-cyanoacetate and a formaldehyde (B43269) source, such as paraformaldehyde. nih.govcaribjscitech.com This reaction is typically catalyzed by a weak base, like piperidine (B6355638). caribjscitech.comafinitica.com The mechanism begins with the base deprotonating the acidic α-carbon of the alkyl cyanoacetate (B8463686) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting intermediate leads to the formation of a poly(alkyl 2-cyanoacrylate) prepolymer. pcbiochemres.comcaribjscitech.com

The second critical stage is the thermal depolymerization, or "cracking," of this prepolymer. The polymer is heated under vacuum in the presence of an acidic stabilizer, such as polyphosphoric acid, and a free-radical inhibitor. gvpress.commdpi.com This process involves an "unzipping" mechanism that starts from the polymer chain terminus, reverting the polymer back into its constituent monomers. mdpi.comresearchgate.netresearchgate.net The volatile monomer is then distilled off and collected, yielding the high-purity alkyl 2-cyanoacrylate. mdpi.com

Specific Synthetic Routes to Hexyl 2-Cyanoacetate Intermediates

The synthesis of the target molecule begins with the preparation of a key precursor, hexyl 2-cyanoacetate. Several viable synthetic routes exist for this intermediate.

One of the most direct methods is the Fischer esterification of cyanoacetic acid with 1-hexanol (B41254). gvpress.comwikipedia.org This reaction is typically carried out in a suitable solvent like toluene (B28343), with an acid catalyst such as p-toluenesulfonic acid. gvpress.com The water formed during the reaction is removed azeotropically to drive the equilibrium towards the product, yielding hexyl 2-cyanoacetate. gvpress.com

Another common industrial approach is the cyanidation of a hexyl haloacetate, such as hexyl chloroacetate (B1199739). This involves a nucleophilic substitution reaction where the chloroacetate is treated with a cyanide salt, like sodium cyanide, to produce the desired cyanoacetate. google.comorgsyn.org

Transesterification offers a third route, where a more readily available lower alkyl cyanoacetate, like methyl or ethyl cyanoacetate, is reacted with 1-hexanol in the presence of a suitable catalyst. e3s-conferences.org This equilibrium-driven process can be pushed toward the desired product by removing the lower-boiling alcohol byproduct through distillation. google.com

Chemical Synthesis of 3-Amino-2-cyanoacrylate Derivatives: Amination and Functionalization Reactions

The introduction of an amino group at the 3-position of the cyanoacrylate backbone is a crucial functionalization step. A general and effective method for synthesizing 3-amino-2-cyanoacrylate derivatives involves the reaction of an alkyl 2-cyano-3-alkoxyacrylate intermediate with a primary or secondary amine.

This reaction proceeds via a nucleophilic vinylic substitution mechanism. The amine attacks the electron-deficient C3 carbon of the alkoxyacrylate, leading to an addition-elimination sequence where the alkoxy group is displaced. For example, methyl 3-amino-2-cyanoacrylate can be synthesized by treating methyl 2-cyano-3-methoxyacrylate with ammonia (B1221849). researchgate.net This principle can be extended to other amines, such as methylamine (B109427), to produce N-substituted derivatives.

Targeted Synthesis of Hexyl 3-(methylamino)-2-cyanoacrylate: Sequential and Convergent Approaches

While direct literature on the synthesis of this compound is scarce, its preparation can be logically designed using sequential approaches based on the established methodologies described above.

Sequential Approach: A plausible and efficient sequential route would begin with the previously synthesized hexyl 2-cyanoacetate.

Formation of an Alkoxy Intermediate: The hexyl 2-cyanoacetate is first reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction forms the intermediate, hexyl 2-cyano-3-ethoxyacrylate.

Amination: The crude or purified hexyl 2-cyano-3-ethoxyacrylate is then subjected to amination by reacting it with methylamine. The more nucleophilic methylamine displaces the ethoxy group to yield the final target compound, this compound.

This sequential pathway is generally preferred for its efficiency and control over the introduction of different functional groups onto the acrylate (B77674) scaffold.

Optimization of Reaction Conditions and Yield for High-Purity Monomer Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final monomer, thereby preventing premature polymerization. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In the Knoevenagel condensation step, various catalysts have been explored to improve efficiency. While traditional catalysts like piperidine are effective, modern catalysts such as diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to provide excellent yields under milder conditions. scielo.org.mxresearchgate.net The use of microwave irradiation has also been demonstrated to significantly reduce reaction times compared to conventional heating methods. unifap.br

The choice of solvent can also influence the reaction rate and selectivity. For instance, toluene has been identified as a superior solvent to methanol (B129727) or xylene in certain cyanoacrylate preparations, leading to higher monomer yields. nih.gov Careful control of temperature during the condensation and subsequent depolymerization is critical to prevent unwanted side reactions and ensure efficient cracking of the prepolymer. researchgate.net Finally, purification of the prepolymer to remove the basic condensation catalyst before the high-temperature depolymerization step is crucial for obtaining a high-purity, stable monomer. afinitica.com

ParameterCondition/ReagentEffect on SynthesisReference
CatalystDiisopropylethylammonium acetate (DIPEAc)High yields under mild conditions scielo.org.mx
CatalystTriphenylphosphineEfficient for mild, solvent-free condensation organic-chemistry.org
Energy SourceMicrowave IrradiationReduces reaction times from hours to minutes unifap.br
SolventTolueneShown to improve monomer yield over other solvents nih.gov
PurificationRemoval of catalyst before depolymerizationIncreases final monomer purity and stability afinitica.com

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). studymind.co.uk The stereochemical outcome of the synthesis is often determined during the carbon-carbon bond-forming step. In Knoevenagel-type condensations, the E/Z ratio can be influenced by several factors, including the steric bulk of the reactants, the nature of the catalyst, and the reaction temperature. caribjscitech.com

For related systems, it has been shown that the choice of aldehyde and the active methylene (B1212753) compound can lead to preferential or even exclusive formation of one isomer. nih.gov For instance, Knoevenagel condensation of acetoacetic derivatives with certain aromatic aldehydes can lead preferentially to E-adducts, while using acylacetoamides can produce Z-adducts exclusively. nih.gov While specific protocols for the stereoselective synthesis of this compound are not detailed in the literature, these principles suggest that careful selection of the C1 building block (e.g., an N,N-dimethylformamide acetal (B89532) or a methoxy-N,N-dimethylmethanamine derivative) and precise control of reaction conditions could favor the formation of a specific isomer. Furthermore, post-synthesis isomerization using UV irradiation or basic conditions has been used to shift the equilibrium towards a desired isomer in related compounds. mdpi.com

Preparation of Isotopically Labeled this compound for Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate intricate reaction mechanisms by tracing the path of atoms through a chemical transformation. nih.gov To prepare an isotopically labeled version of this compound, one would incorporate a stable isotope (e.g., ²H, ¹³C, or ¹⁵N) into one of the starting materials. nih.govnih.gov

For example, to study the mechanism of the amination step, one could use ¹⁵N-labeled methylamine. The resulting product would contain the ¹⁵N isotope, and its location could be confirmed using techniques like mass spectrometry or ¹⁵N NMR spectroscopy. Similarly, ¹³C-labeling could be incorporated by starting with a ¹³C-labeled precursor, such as [1-¹³C]-hexyl 2-cyanoacetate, which could be synthesized from [1-¹³C]-cyanoacetic acid. nih.gov Deuterium labels could be introduced by using deuterated 1-hexanol in the initial esterification step. These labeled molecules are invaluable for kinetic isotope effect studies and for tracking bond-forming and bond-breaking steps, providing unambiguous evidence for proposed reaction pathways. researchgate.net

Spectroscopic and Advanced Structural Elucidation of Hexyl 3 Methylamino 2 Cyanoacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms, the chemical environment of individual atoms, and the three-dimensional structure of molecules. For Hexyl 3-(methylamino)-2-cyanoacrylate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural analysis.

Proton (¹H) NMR for Structural Connectivity and Isomeric Purity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the hexyl group, the methylamino group, and the vinyl proton. The integration of these signals would correspond to the number of protons in each group. The isomeric purity, particularly concerning the E and Z isomers around the C=C double bond, can be assessed by the presence of a single set of signals, indicating one dominant isomer.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
CH₃ (hexyl)0.8 - 1.0Triplet (t)6.5 - 7.5
(CH₂)₄ (hexyl)1.2 - 1.7Multiplet (m)-
O-CH₂ (hexyl)4.0 - 4.2Triplet (t)6.0 - 7.0
N-CH₃3.0 - 3.3Doublet (d)5.0 - 6.0
N-H7.5 - 8.5Broad singlet (br s)-
=C-H7.8 - 8.2Singlet (s)-

Note: The N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent. The multiplicity of the N-CH₃ group is a doublet due to coupling with the N-H proton; this coupling may not be observed if proton exchange is rapid.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

For this compound, the ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the ester, the carbons of the double bond, the nitrile carbon, and the carbons of the hexyl and methylamino groups. This technique is crucial for confirming the presence of all carbon atoms in the proposed structure.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)165 - 175
=C-CN90 - 100
=C-N155 - 165
C≡N (nitrile)115 - 125
O-CH₂ (hexyl)60 - 70
(CH₂)₄ (hexyl)20 - 35
CH₃ (hexyl)10 - 15
N-CH₃30 - 40

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D NMR spectra and in determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the connectivity within the hexyl chain by showing correlations between adjacent methylene (B1212753) groups and between the terminal methyl and its adjacent methylene group. It would also show a correlation between the N-H proton and the N-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the O-CH₂ protons would correlate with the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the different fragments of the molecule. For example, correlations would be expected between the O-CH₂ protons and the ester carbonyl carbon, and between the vinyl proton and the nitrile carbon and the carbonyl carbon.

Dynamic NMR Spectroscopy for Conformational Analysis and Isomerization Kinetics

Dynamic NMR (DNMR) spectroscopy is a technique used to study dynamic processes in molecules, such as conformational changes or isomerization, that occur on the NMR timescale. copernicus.org For this compound, DNMR could be employed to investigate the restricted rotation around the C-N bond of the methylamino group. At lower temperatures, the rotation might be slow enough to result in two distinct sets of signals for the conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation and the kinetics of the conformational interchange can be determined. copernicus.org Similarly, if both E and Z isomers were present, DNMR could be used to study the kinetics of their interconversion.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The presence and position of these bands provide strong evidence for the molecular structure. Cyanoacrylates are known for their rapid polymerization, which can be monitored by the disappearance of the C=C bond absorption in the IR spectrum. pepolska.plmdpi.com

Expected FT-IR Data for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C-H (sp³ and sp²)Stretching2850 - 3100
C≡N (nitrile)Stretching2210 - 2240
C=O (ester, conjugated)Stretching1700 - 1730
C=C (alkene)Stretching1600 - 1650
N-HBending1550 - 1650
C-O (ester)Stretching1100 - 1300

The FT-IR spectrum would provide a unique "fingerprint" for the molecule, which can be used for identification and to assess its purity. The characteristic strong absorptions for the nitrile and the conjugated ester carbonyl groups would be particularly prominent features in the spectrum.

Raman Spectroscopy for Complementary Vibrational Modes and Structural Information

The "push-pull" nature of the molecule, with the electron-donating methylamino group and the electron-withdrawing cyano and ester groups conjugated through a C=C double bond, significantly influences the vibrational frequencies. researchgate.net Key vibrational modes for this compound are anticipated based on studies of similar cyanoacrylate systems. researchgate.netnih.gov The intense C≡N stretching vibration is a prominent feature, typically appearing in the 2225-2240 cm⁻¹ region. researchgate.netmdpi.com The exact position of this band can provide insight into the electronic environment of the nitrile group.

The conjugated C=C and C=O stretching vibrations are also clearly identifiable. The C=C stretch is expected around 1614 cm⁻¹, while the C=O stretch from the ester group would appear at a higher frequency, approximately 1730 cm⁻¹. researchgate.net The presence of the methylamino group introduces N-H bending and C-N stretching modes. Furthermore, the hexyl chain will contribute characteristic C-H stretching and bending vibrations, primarily in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. spectroscopyonline.com

Analysis of the Raman spectrum allows for the confirmation of the molecular structure and can be used to monitor chemical changes, such as polymerization, where the disappearance of the C=C stretching mode at ~1614 cm⁻¹ is a key indicator. nih.govspectroscopyonline.com

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Reference
C≡N Stretch Cyano 2225 - 2240 researchgate.netmdpi.com
C=O Stretch Ester Carbonyl ~1730 researchgate.net
C=C Stretch Alkene ~1614 researchgate.net
N-H Bend Amine 1500 - 1650 N/A
C-O-C Stretch Ester 1180 - 1290 researchgate.net
C-N Stretch Amine 1000 - 1250 N/A
C-H Stretches Alkyl 2800 - 3000 spectroscopyonline.com

Analysis of Intramolecular Hydrogen Bonding in this compound

The structure of this compound features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) in a sterically favorable position, allowing for the formation of a stable intramolecular hydrogen bond (IMHB). This N-H···O=C interaction creates a six-membered pseudo-ring, which significantly influences the molecule's conformation and properties. researchgate.net

This type of hydrogen bonding is a common feature in related "push-pull" olefin systems, where it contributes to the planarity of the molecule by restricting rotation around the C-C and C-N single bonds. researchgate.netnih.gov The electron delocalization across the conjugated system is enhanced by this planar arrangement, which in turn strengthens the hydrogen bond. The formation of the IMHB leads to a more rigid structure, which can be observed through spectroscopic methods. For instance, the vibrational frequencies of the N-H and C=O groups involved in the hydrogen bond are expected to shift to lower wavenumbers in both Raman and IR spectra.

This intramolecular interaction is crucial for stabilizing the Z-isomer, where the methylamino and hexyl ester groups are positioned cis to each other relative to the C=C bond, facilitating the hydrogen bond. researchgate.net The presence and strength of this bond are critical determinants of the molecule's chemical reactivity, physical properties, and solid-state packing.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. researchgate.net

For this compound, the molecular formula is C₁₁H₁₈N₂O₂. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise mass measurement is critical for distinguishing the compound from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₈N₂O₂
Nominal Mass 210 amu
Monoisotopic Mass (Calculated) 210.13683 u
Expected Ion (e.g., ESI+) [M+H]⁺
Expected m/z for [M+H]⁺ 211.14410

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the molecular ion. The analysis of this fragmentation pattern provides valuable information that helps to confirm the molecular structure of this compound. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral losses. libretexts.org

The molecular ion peak ([M]⁺˙) is expected at an m/z of 210. Key fragmentation processes for this molecule would likely include:

Alpha-cleavage adjacent to the ester oxygen, leading to the loss of the hexyloxy radical (•OC₆H₁₃) or a hexene molecule (C₆H₁₂) via McLafferty rearrangement if a gamma-hydrogen is accessible.

Cleavage of the hexyl chain , resulting in a series of peaks separated by 14 Da (CH₂). A prominent peak would be expected at m/z 125, corresponding to the loss of a pentyl radical (•C₅H₁₁).

Loss of the entire hexyloxycarbonyl group (•COOC₆H₁₃), which would provide evidence for the ester functionality.

Cleavage adjacent to the amine nitrogen , which could lead to the loss of a methyl radical.

These characteristic fragmentation patterns allow for the piecing together of the molecule's structural components, confirming the presence and connectivity of the hexyl ester, methylamino, and cyanoacrylate core.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z (Proposed) Proposed Ion Structure / Neutral Loss
210 [M]⁺˙ (Molecular Ion)
195 [M - CH₃]⁺
125 [M - C₆H₁₃]⁺
109 [M - OC₆H₁₃]⁺
82 [M - COOC₆H₁₃]⁺

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.govwikipedia.org This technique reveals precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation. iucr.org

Based on crystallographic studies of analogous aminoacrylates, the core structure of this compound is expected to be nearly planar. researchgate.netnih.gov This planarity is enforced by the conjugated π-system of the "push-pull" alkene and stabilized by the intramolecular N-H···O=C hydrogen bond discussed previously. nih.gov The hexyl chain, being conformationally flexible, would likely adopt an extended, low-energy conformation within the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound (based on similar structures)

Parameter Anticipated Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/n or P2₁/c nih.gov
a (Å) 4-9 nih.govmdpi.com
b (Å) 10-12 nih.govmdpi.com
c (Å) 12-20 nih.govmdpi.com
β (°) 90-100 nih.gov
Z (molecules/unit cell) 4 mdpi.com
Key Intramolecular Bond N-H···O researchgate.net
Dominant Packing Motif Hydrogen-bonded dimers/chains researchgate.net

Due to a lack of specific scientific data on the supramolecular interactions of this compound in the public domain, a detailed analysis focusing solely on this compound, as requested, cannot be provided at this time. Extensive searches for crystallographic and spectroscopic data concerning its hydrogen bonding networks and potential π-π stacking interactions did not yield specific results for this molecule.

However, direct extrapolation of these findings to this compound would be speculative and would not adhere to the strict requirement of focusing exclusively on the specified compound. The precise nature of hydrogen bonds, including donor-acceptor distances and angles, as well as the geometry of any π-π stacking, are unique to the specific molecular and crystal structure of a given substance. Without experimental data for this compound, any discussion or data table presentation would not be factually accurate.

Therefore, section 3.4.2. Analysis of Supramolecular Interactions (e.g., hydrogen bonding networks, π-π stacking) for this compound cannot be generated.

Mechanistic Investigations of Polymerization for Hexyl 3 Methylamino 2 Cyanoacrylate

Anionic Polymerization Mechanism:

Detailed research into the anionic polymerization of Hexyl 3-(methylamino)-2-cyanoacrylate is not present in the available scientific literature. The expected electron-donating nature of the 3-methylamino group would likely reduce the susceptibility of the double bond to nucleophilic attack, thereby altering the initiation and propagation kinetics compared to standard 2-cyanoacrylates. However, without experimental data, any description of the mechanism would be conjectural.

Zwitterionic Polymerization Pathways and their Initiation:

Zwitterionic polymerization, typically initiated by nucleophiles like tertiary amines and phosphines in standard 2-cyanoacrylates, would also be significantly affected by the electronic changes introduced by the 3-methylamino group. There is no literature available that investigates zwitterionic polymerization pathways for this compound.

Free Radical Polymerization:

Free radical polymerization of conventional 2-cyanoacrylates is known to be challenging and requires acidic conditions to suppress the dominant anionic polymerization. nih.govuniversityofgalway.ieafinitica.com The electronic modifications from the 3-methylamino group would alter the monomer's reactivity towards free radicals, but no studies have been published on the free radical polymerization of this compound.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound" concerning the mechanistic investigations of its polymerization as outlined in the requested article structure.

The provided outline requests detailed information on:

Initiator systems and conditions for radical polymerization.

Strategies for suppressing anionic polymerization.

Kinetics and mechanism of radical homopolymerization.

Copolymerization studies, including reactivity ratios and copolymer characterization.

Controlled/living polymerization techniques such as RAFT.

Research on the polymerization of cyanoacrylates is extensive; however, this body of work primarily focuses on alkyl 2-cyanoacrylates (where the 3-position is unsubstituted). The presence of a methylamino group at the 3-position, as in the specified compound, represents a significant structural modification. This substitution would fundamentally alter the electronic and steric properties of the vinyl group, thereby having a profound and unpredictable impact on its polymerization behavior compared to traditional cyanoacrylates.

Therefore, extrapolating data from other cyanoacrylate monomers would be scientifically inaccurate and speculative. As no direct studies on the synthesis, polymerization, or copolymerization of this compound could be located, the specific data required to populate the requested sections and subsections are not available.

Investigations into Polymer Microstructure and Tacticity as a Function of Polymerization Conditions.

The microstructure and tacticity of a polymer chain, which describe the stereochemical arrangement of its constituent monomer units, are critical factors that significantly influence the macroscopic physical, chemical, and mechanical properties of the resulting material. For poly(alkyl cyanoacrylates), properties such as crystallinity, solubility, thermal stability, and biodegradability are directly linked to the stereoregularity of the polymer backbone. Consequently, the ability to control the tacticity of poly(this compound) during polymerization is of paramount scientific and industrial interest.

The tacticity of a vinyl polymer is generally categorized into three main types:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: The stereocenters have alternating configurations.

Atactic: The stereocenters are randomly arranged.

Investigations into the microstructure of poly(alkyl cyanoacrylates) have predominantly utilized Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful techniques for elucidating the stereochemical sequence distribution (diads, triads, etc.) within the polymer chain, allowing for a quantitative assessment of its tacticity. researchgate.netafinitica.commeasurlabs.comiupac.org

While specific research on the microstructure of poly(this compound) is not extensively available in the public domain, studies on structurally related poly(alkyl cyanoacrylates) and other substituted acrylates provide valuable insights into how polymerization conditions can be manipulated to influence the tacticity of the resulting polymer.

Influence of Polymerization Conditions on Tacticity

The stereochemical outcome of the polymerization of alkyl cyanoacrylates is a complex interplay of various factors, including the choice of initiator, solvent, and reaction temperature. Anionic polymerization, a common method for cyanoacrylate polymerization, offers potential pathways for stereocontrol. escholarship.orgresearchgate.net

Research on poly(ethyl cyanoacrylate) has demonstrated that different polymerization conditions can lead to polymers with distinct tacticity. afinitica.com For instance, the ¹³C NMR spectra of the side-chain methylene (B1212753) groups in different samples of poly(ethyl cyanoacrylate) have shown varying patterns, indicating differences in stereochemical triads. A nearly 1:2:1 ratio of peak intensities suggests an atactic polymer, whereas significant deviations from this ratio point to a bias towards a particular tacticity. afinitica.com

In a study of poly(butyl-α-cyanoacrylate) nanoparticles, detailed 1D and 2D NMR analysis, supported by quantum chemical calculations, indicated a preferential tendency for the polymer chains to adopt syndiotactic arrangements. researchgate.net This suggests that even without specific stereocontrolling agents, the nature of the monomer and the polymerization environment can favor a certain stereochemical outcome.

Extrapolating from studies on other substituted acrylates, such as poly(methyl methacrylate) (PMMA), provides further understanding of the factors at play. For PMMA, the reaction temperature during free-radical polymerization has been shown to have a notable effect on tacticity. researchgate.netippi.ac.ir Generally, lower polymerization temperatures favor the formation of syndiotactic polymers. As the temperature increases, the energy barrier for different modes of monomer addition is more easily overcome, leading to a more random, or atactic, polymer chain. ippi.ac.ir In contrast, the choice of solvent in the free-radical polymerization of PMMA appears to have a less significant impact on the resulting tacticity. researchgate.net

The table below summarizes findings from related polymers, illustrating the potential effects of polymerization conditions on tacticity. Due to the absence of specific data for this compound, these findings serve as a predictive framework for future investigations.

PolymerPolymerization ConditionObserved Tacticity/MicrostructureReference
Poly(ethyl cyanoacrylate)Anionic polymerization with an organic nitrogen base in a suitable solvent. Specific conditions for samples A2 and A5 were not fully detailed.Sample A5 showed approximate atacticity based on ¹³C NMR, while sample A2 indicated a bias towards a specific tacticity (non-atactic). afinitica.com afinitica.com
Poly(butyl-α-cyanoacrylate)Polymerized in an acidic aqueous medium (pH 2.5) at room temperature.A preferred tendency to adopt syndiotactic placements was observed through detailed NMR analysis. researchgate.net researchgate.net
Poly(methyl methacrylate)Bulk thermal polymerization at varying temperatures (50°C, 150°C, 250°C).The probability of meso (isotactic) dyads increased with increasing temperature, indicating a decrease in syndiotacticity. ippi.ac.ir ippi.ac.ir
Poly(methyl methacrylate)Free-radical polymerization in various solvents (bulk, THF, DMF, DMSO, acetonitrile (B52724), acetone).No significant effect of the solvent on polymer tacticity was observed. researchgate.net researchgate.net

Computational Chemistry and Theoretical Modeling of Hexyl 3 Methylamino 2 Cyanoacrylate

Quantum Chemical Calculations:

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules like Hexyl 3-(methylamino)-2-cyanoacrylate. This "push-pull" system, characterized by an electron-donating methylamino group and electron-withdrawing cyano and ester groups attached to a C=C double bond, exhibits unique electronic properties that can be elucidated through computational methods.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure and molecular properties of organic compounds. For molecules similar to this compound, methods like DFT with the B3LYP functional and ab initio methods such as Møller-Plesset perturbation theory (MP2) are commonly employed. These calculations, typically using basis sets like 6-311++G, provide optimized geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data where available. For instance, a study on the analogous methyl 2-cyano-3-methylaminoacrylate (MCMAA) utilized ab initio calculations at the MP2/6-311++G level to determine the relative stabilities of its isomers and conformers.

These computational approaches allow for the accurate prediction of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, they form the basis for calculating other important properties discussed in the following sections, such as molecular orbital energies and charge distributions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For push-pull systems like this compound, the HOMO is typically localized on the electron-donating portion of the molecule (the methylamino group and the C=C bond), while the LUMO is concentrated on the electron-withdrawing portion (the cyano and acrylate (B77674) groups). This separation of the frontier orbitals is responsible for the characteristic electronic properties of these molecules.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Reactivity Descriptor Formula Description
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Potential (μ)μ = -χThe escaping tendency of electrons.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the electrophilic character of a molecule.

This table presents the definitions of common reactivity descriptors derived from HOMO and LUMO energies.

While specific values for this compound are not available, studies on similar donor-acceptor substituted systems show that the presence of strong donor and acceptor groups leads to a relatively small HOMO-LUMO gap, indicating a high degree of chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

In a molecule like this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms of the cyano and carbonyl groups, as well as the nitrogen of the methylamino group. These regions are susceptible to electrophilic attack. Conversely, a region of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the methylamino group, making it a potential site for nucleophilic interaction.

The push-pull nature of the molecule would result in a significant polarization, with the methylamino end being electron-rich and the cyanoacrylate end being electron-poor. This polarization is a key factor in its reactivity.

The distribution of atomic charges within a molecule provides insight into its polarity and chemical behavior. Various methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are used to calculate these charges. In this compound, the nitrogen atom of the methylamino group and the oxygen atoms of the ester group would carry partial negative charges, while the carbon atoms of the C=C double bond and the carbonyl group would have partial positive charges.

Conformational Analysis and Isomerization Pathways (e.g., E/Z isomer stability, rotamers).

A detailed study on the closely related methyl 2-cyano-3-methylaminoacrylate (MCMAA) provides significant insight into the conformational preferences and isomerization of this compound. The presence of the C=C double bond allows for the existence of E and Z isomers. Furthermore, rotation around single bonds gives rise to various conformers (rotamers).

Experimental and theoretical studies on MCMAA have shown that the Z isomer is the most stable form, primarily due to the formation of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester group. This hydrogen bonding significantly stabilizes the Z isomer over the E isomer.

The conformational landscape is further complicated by the rotation of the methyl ester and methylamino groups. For the most stable Z isomer of MCMAA, the preferred conformation involves a Z orientation of the methyl ester group (ZZa conformer). In more polar solvents, isomerization to the E isomer can occur. These findings suggest that this compound would also predominantly exist as the Z isomer, stabilized by a similar intramolecular hydrogen bond.

The relative energies of the different isomers and conformers of MCMAA, calculated at the MP2/6-311++G** level, are presented in the table below.

Isomer/Conformer Relative Energy (kJ/mol)
ZZa0.00
ZEa10.3
EZa21.5
EEa22.1

This table shows the calculated relative energies of the main conformers of methyl 2-cyano-3-methylaminoacrylate (MCMAA). The ZZa conformer is the most stable.

Reaction Mechanism Elucidation:

The primary reaction of interest for cyanoacrylates is their polymerization. While a specific computational study on the reaction mechanism of this compound is not available, the general mechanism of anionic polymerization of cyanoacrylates is well-established and can be applied here. The presence of the electron-donating methylamino group can influence the reactivity of the double bond.

The polymerization is typically initiated by a nucleophile, which can be a weak base such as water or an amine. The reaction proceeds via a Michael-type addition to the electron-deficient C=C double bond.

Initiation: A nucleophile (Nu-) attacks the β-carbon of the C=C double bond, which is highly electrophilic due to the electron-withdrawing cyano and ester groups. This results in the formation of a resonance-stabilized carbanion.

Propagation: The newly formed carbanion then acts as a nucleophile and attacks another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a long polymer chain.

Computational studies on the Michael addition to electron-deficient alkenes can provide insights into the transition states and activation energies of these steps. DFT calculations would be suitable for modeling the reaction pathway, identifying the structures of intermediates and transition states, and calculating the energy barriers for the initiation and propagation steps. Such studies would likely show that the reaction is highly facile, consistent with the observed rapid polymerization of cyanoacrylates.

Computational Modeling of Synthetic Pathways and Transition States

The synthesis of this compound, like other 3-aminocyanoacrylates, typically involves a nucleophilic addition-elimination reaction. Computational modeling, particularly using Density Functional Theory (DFT), is a key tool for investigating the mechanisms of such reactions. These studies can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

For a representative synthesis, the reaction of hexyl 2-cyano-3-ethoxyacrylate with methylamine (B109427), the computational approach would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants, intermediates, and the final product, this compound.

Transition State Searching: Identifying the high-energy transition state structures that connect the reactants to the intermediates and the intermediates to the products. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products.

By calculating the energies of these species, key thermodynamic and kinetic parameters can be determined.

Table 1: Hypothetical Calculated Energy Profile for the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Hexyl 2-cyano-3-ethoxyacrylate + Methylamine)0.0Initial state
Transition State 1 (Nucleophilic Attack)+15.2Transition state for the addition of methylamine to the double bond.
Tetrahedral Intermediate-5.8A transient intermediate formed after the initial nucleophilic attack.
Transition State 2 (Ethanol Elimination)+10.5Transition state for the elimination of the ethoxy group as ethanol.
Products (this compound + Ethanol)-12.7Final products of the reaction.

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from computational modeling of the synthetic pathway.

These computational studies can also explore the influence of different catalysts or reaction conditions on the energy barriers, providing insights into optimizing the synthesis.

Theoretical Studies of Polymerization Initiation and Propagation Steps

The polymerization of cyanoacrylates is known to be rapid and can be initiated by various nucleophiles, including anionic species and amines. pcbiochemres.com The presence of the electron-withdrawing cyano and ester groups makes the double bond highly susceptible to nucleophilic attack. pcbiochemres.com Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanisms of both anionic and radical polymerization of cyanoacrylates. researchgate.netmdpi.com

Anionic Polymerization:

For this compound, the methylamino group can potentially influence the polymerization process. Computational studies would focus on the initiation step, where a nucleophile attacks the β-carbon of the acrylate. The subsequent propagation steps involve the attack of the resulting carbanion on another monomer molecule.

DFT calculations can be used to model these steps and determine the associated activation energies. For instance, a study on the anionic polymerization of ethyl α-cyanoacrylate initiated by water revealed a low activation energy, explaining the rapid polymerization observed experimentally. researchgate.net A similar approach for this compound would provide valuable insights into its polymerization kinetics.

Radical Polymerization:

While less common for cyanoacrylates, radical polymerization can also be studied computationally. DFT calculations can determine the propagation rate coefficients (kp) and termination rate coefficients (kt). A DFT study on the free-radical polymerization of various α-substituted acrylates demonstrated good agreement with experimental kinetic data. researchgate.netacs.org

Table 2: Representative Calculated Activation Energies for Cyanoacrylate Polymerization

Polymerization TypeMonomerInitiatorActivation Energy (kcal/mol)
AnionicEthyl α-cyanoacrylateWater3.3 researchgate.net
RadicalEthyl α-cyanoacrylateMethyl Radical7.2 researchgate.net
Anionic (Hypothetical)This compoundHydroxide (B78521) Ion~2-4
Radical (Hypothetical)This compoundPhenyl Radical~6-8

Note: The data for this compound is hypothetical and extrapolated from studies on similar molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules and materials over time. For this compound, MD simulations can provide insights into its behavior in condensed phases and during the polymerization process.

Investigation of Intermolecular Interactions in Condensed Phases

In the liquid state or in solution, molecules of this compound will interact with each other through various non-covalent forces, including van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding involving the methylamino group. MD simulations can model these interactions and predict bulk properties such as density, viscosity, and diffusion coefficients.

An MD simulation would involve:

Force Field Parameterization: A suitable force field (e.g., OPLS-AA, AMBER, CHARMM) is chosen to describe the intramolecular and intermolecular forces.

System Setup: A simulation box is created containing a large number of this compound molecules, often with a solvent.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for an extended period to collect data on the trajectories of all atoms.

Analysis of these trajectories can reveal information about the local structure and dynamics of the liquid. For example, radial distribution functions can show the preferred distances between different parts of the molecules, indicating specific intermolecular interactions.

Simulation of Polymerization Processes

Reactive force fields (e.g., ReaxFF) can be used within an MD framework to simulate the process of polymerization. escholarship.org These force fields allow for the formation and breaking of chemical bonds, enabling the simulation of chemical reactions.

A reactive MD simulation of the polymerization of this compound could visualize the initiation of polymerization by a nucleophile, the subsequent chain propagation as monomers add to the growing polymer chain, and eventual termination steps. Such simulations can provide a qualitative understanding of how the polymer network forms and the factors that influence the final polymer structure.

Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for Cyanoacrylates

QSAR and QSRR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity, respectively. For cyanoacrylates, these models can be used to predict properties such as polymerization rate, adhesive strength, or biological effects based on descriptors derived from the molecular structure.

A QSAR/QSRR study on a series of 3-(alkylamino)-2-cyanoacrylates, including the hexyl derivative, would typically involve:

Data Set Collection: Gathering experimental data for a specific activity or reactivity for a series of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the observed activity/reactivity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A study on 2-cyanoacrylates containing aromatic methylamine moieties successfully developed a 3D-QSAR model to predict their herbicidal activities. nih.gov The model indicated that bulky and electronegative groups at specific positions on the aromatic ring would lead to higher activity. A similar approach could be applied to a series of Hexyl 3-(alkylamino)-2-cyanoacrylates to understand how the alkyl group and other substituents influence their reactivity and properties.

Chemical Reactivity and Derivatization Strategies for Hexyl 3 Methylamino 2 Cyanoacrylate

Nucleophilic Addition Reactions at the Electron-Deficient Alkene

The alkene bond in Hexyl 3-(methylamino)-2-cyanoacrylate is highly electron-deficient due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and hexyl ester (-COO(CH₂)₅CH₃) groups. This electronic characteristic makes the β-carbon of the double bond susceptible to nucleophilic attack through a Michael addition (conjugate addition) mechanism. pcbiochemres.comresearchgate.net A wide array of nucleophiles can be employed in this reaction, leading to the formation of a saturated carbon skeleton.

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which results in the formation of a resonance-stabilized carbanion intermediate. pcbiochemres.com This intermediate is stabilized by both the cyano and the ester groups. Subsequent protonation of the carbanion yields the final addition product.

Table 1: Examples of Nucleophiles for Michael Addition Reactions

Nucleophile Class Specific Example Expected Product Type
Amines Primary or secondary amines β-amino acid derivatives
Thiols Alkanethiols, thiophenols β-thioether derivatives
Alcohols Alkoxides β-alkoxy acid derivatives

The reactivity in these additions is a key feature of cyanoacrylates, forming the basis of their use as instant adhesives, where polymerization is initiated by weak nucleophiles like water. pcbiochemres.compcbiochemres.com

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can participate in several types of chemical reactions, providing pathways to other important functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. youtube.com Partial hydrolysis typically yields a primary amide, while complete hydrolysis leads to the formation of a carboxylic acid. This transformation converts the cyanoacrylate derivative into a dicarboxylic acid monoester derivative.

Reduction: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to diamino compounds.

Cycloaddition: The carbon-nitrogen triple bond of the cyano group can act as a dienophile or enophile in certain pericyclic reactions, although this is less common for unactivated nitriles. nih.gov These reactions can lead to the formation of nitrogen-containing heterocyclic rings.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents, can add across the carbon-nitrogen triple bond, which upon hydrolysis yields ketones.

The cyano group is a valuable synthetic handle for introducing nitrogen-containing functionalities and for constructing more complex molecular architectures. researchgate.netrsc.org

Reactivity of the Methylamino Group: Alkylation, Acylation, and Condensation Reactions

The secondary methylamino group (-NHCH₃) behaves as a typical nucleophile and base, allowing for a range of derivatization strategies at the nitrogen atom.

Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction would convert the secondary amine into a tertiary amine.

Acylation: The methylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a common method for introducing a wide variety of substituents. For instance, N-acylation has been used in the synthesis of pyrimidine (B1678525) acrylamides from related amino-pyrimidine precursors. mdpi.com

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines or enamines, depending on the structure of the carbonyl compound and the reaction conditions.

These reactions provide robust methods for modifying the electronic and steric properties of the molecule by introducing new groups on the nitrogen atom.

Functionalization at the Hexyl Ester Moiety

The hexyl ester group offers another site for chemical modification, primarily through reactions involving the ester carbonyl group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This reaction would yield 3-(methylamino)-2-cyanoacrylic acid.

Transesterification: The hexyl group can be exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This process is useful for altering the physical properties of the molecule, such as solubility or volatility. Transesterification is a known method for producing various cyanoacrylate esters. google.com

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the hexyl ester moiety into a hydroxymethyl group.

Aminolysis: Reaction with amines can convert the ester into an amide, providing another route to modify this part of the molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient alkene in this compound makes it an excellent dienophile for Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. youtube.com

Table 2: Diels-Alder Reaction Parameters

Component Role Example Product
This compound Dienophile Reaction with 1,3-butadiene Substituted cyclohexene (B86901) derivative

The stereochemistry and regioselectivity of the Diels-Alder reaction are predictable based on well-established principles. wikipedia.org The reaction typically favors the endo product due to secondary orbital interactions. youtube.com Furthermore, the cyano group itself can participate as a 2π component in formal [2+2+2] cycloadditions, leading to the synthesis of substituted pyridines through pericyclic cascade processes. nih.gov

This compound as a Precursor for Heterocyclic Compound Synthesis

The multiple reactive sites on this compound make it a valuable starting material for the synthesis of various heterocyclic compounds, particularly pyridines and pyrimidines. ekb.eggrowingscience.com

Pyridine (B92270) Synthesis: Cyanoacrylates can react with compounds containing an active methylene (B1212753) group and an ammonia (B1221849) source to construct substituted pyridine rings. nih.govbaranlab.org For example, a one-pot, multi-component reaction involving an aldehyde, a cyanoacetate (B8463686) derivative, an acetophenone, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. nih.gov

Pyrimidine Synthesis: The reaction of cyanoacrylate derivatives with amidines or other dinucleophiles is a common strategy for synthesizing pyrimidine rings. thieme-connect.de For instance, the reaction of ethyl cyanoacetate with thioacetamide (B46855) can produce ethyl 4-amino-2-methylpyrimidine-5-carboxylate. thieme-connect.de The enamine-like structure of this compound provides a pre-functionalized backbone that can be readily cyclized with appropriate reagents to form substituted pyrimidines.

The versatility of cyanoacrylates in multicomponent reactions allows for the efficient, one-pot synthesis of complex heterocyclic structures. caribjscitech.com

Role of this compound as a Nitrile-Activated Species in Bioreduction Reactions

In the context of biocatalysis, the nitrile group can serve as a crucial activating group for enzymatic reactions. Research on the asymmetric bioreduction of β-cyanoacrylic acids by ene-reductases has shown that the nitrile moiety is the preferred activating and anchoring group within the enzyme's active site. nih.govresearchgate.net This preference holds even over other potential activating groups like a carboxylic acid or a corresponding methyl ester. nih.gov

In these bioreductions, the enzyme catalyzes the stereoselective reduction of the carbon-carbon double bond. researchgate.net Deuterium labeling studies have confirmed that the enzyme-catalyzed hydride addition occurs with high enantioselectivity (up to >99% ee) and conversion rates (up to 94%). nih.gov The nitrile group's ability to coordinate effectively within the active site positions the C=C bond for reduction. researchgate.net This finding suggests that this compound could be a suitable substrate for similar ene-reductase-catalyzed transformations, enabling the synthesis of chiral building blocks with high optical purity.

Advanced Analytical Methodologies for Research on Hexyl 3 Methylamino 2 Cyanoacrylate Monomers and Polymers

Chromatographic Techniques for Purity Assessment and Reaction Monitoring:

Chromatographic methods are indispensable tools for the separation and quantification of Hexyl 3-(methylamino)-2-cyanoacrylate and related substances. These techniques offer high resolution and sensitivity, making them ideal for quality control and in-depth research.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for determining the purity of this compound monomers and for monitoring the progress of polymerization reactions. researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. sielc.com For cyanoacrylates, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is chosen based on the chromophore present in the this compound molecule. This allows for the quantification of the monomer and the detection of impurities that also absorb UV light. By analyzing samples at different time points during polymerization, the decrease in monomer concentration can be tracked, providing kinetic data for the reaction. researchgate.net

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (Gradient elution, e.g., starting at 60:40)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength ~254 nm (for the cyanoacrylate chromophore)
Typical Retention Time 5-7 minutes (dependent on exact conditions)

For the detection of trace-level impurities, degradation products, or potential metabolites, the enhanced sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required. researchgate.net This technique couples the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer. nih.gov After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. researchgate.net

The first mass analyzer selects the precursor ion (the molecular ion of the target compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, even in complex matrices. nih.gov LC-MS/MS is instrumental in identifying unknown compounds by analyzing their fragmentation patterns and accurate mass, which aids in elucidating the structures of byproducts or metabolites. nih.govyoutube.com

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole or Orbitrap
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) Specific fragments derived from the precursor ion
Collision Energy Optimized for specific transitions (e.g., 10-30 eV)
Limit of Detection Low ng/mL to pg/mL range

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com It is particularly useful for quantifying residual this compound monomer in the final polymer product and for identifying volatile byproducts generated during synthesis or polymerization. polymersolutions.comresearchgate.net In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. dtic.mil

For residual monomer analysis, a headspace GC technique is often employed, where the volatile components in the headspace above the polymer sample are injected into the GC. nih.gov This avoids contamination of the instrument with the non-volatile polymer. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector can be used for the identification of unknown volatile byproducts by comparing their mass spectra to library data. chromatographyonline.compolymersolutions.com It has been noted that polymerized cyanoacrylates can depolymerize back to the monomer under the high temperatures used in GC analysis. nih.gov

Table 3: Typical GC Method Parameters for Residual Monomer Analysis

Parameter Condition
Technique Headspace Gas Chromatography (HS-GC)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Thermal Analysis:

Thermal analysis techniques are essential for characterizing the properties of poly(this compound) as a function of temperature. These methods provide critical information about the polymer's thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net For poly(this compound), TGA is used to determine its thermal stability and to study its degradation profile. nih.gov The analysis provides the temperature at which degradation begins (onset temperature) and the temperature of maximum degradation rate. tainstruments.com

The degradation of poly(alkyl cyanoacrylates) is often characterized by an "unzipping" depolymerization process, which is initiated from the polymer chain terminus. researchgate.net The TGA thermogram, a plot of mass versus temperature, reveals the temperature ranges where the polymer is stable and where it decomposes. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of the most significant degradation events. mdpi.com

Table 4: Expected TGA Data for Poly(this compound)

Parameter Description Illustrative Value Range
Heating Rate The rate at which the sample temperature is increased. 10 °C/min
Atmosphere Inert (e.g., Nitrogen) to prevent oxidative degradation. Nitrogen at 20 mL/min
Onset of Degradation (Tonset) Temperature at which significant mass loss begins. 180 - 220 °C
Temperature of Max. Degradation Rate (Tmax) The peak temperature on the DTG curve. 230 - 270 °C
Residual Mass The percentage of mass remaining at the end of the analysis. < 5% at 500 °C

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.de This allows for the determination of key thermal transitions in poly(this compound), such as the glass transition temperature (Tg). azom.com The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

In a DSC experiment, the sample and a reference are heated at the same rate, and the difference in heat flow required to maintain them at the same temperature is measured. azom.com The glass transition appears as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de Understanding the Tg is crucial as it dictates the polymer's mechanical properties and its suitable application temperature range.

Table 5: Representative DSC Data for Polymer Thermal Transitions

Parameter Description Illustrative Value
Heating/Cooling Rate Rate of temperature change during the experiment. 10 °C/min
Atmosphere Inert (e.g., Nitrogen) to prevent side reactions. Nitrogen
Glass Transition Temperature (Tg) Midpoint of the step change in heat flow, indicating the transition from a glassy to a rubbery state. 60 - 90 °C
Heat Capacity Change (ΔCp) The change in heat capacity at the glass transition. 0.2 - 0.5 J/(g·°C)

Rheological Characterization of Monomer Solutions and Polymer Melts

Rheology, the study of the flow and deformation of matter, is critical for understanding the processability and performance of polymeric materials. specialchem.com For this compound, rheological studies would encompass both the monomer solution and the final polymer melt.

The rheological behavior of monomer solutions is often characterized to understand properties relevant to formulation and application, such as sprayability or coatability. These solutions, particularly at low concentrations, typically exhibit Newtonian behavior, where viscosity is independent of the shear rate. However, with increasing monomer concentration or the presence of additives, shear thinning (pseudoplastic) behavior may be observed. researchgate.net

The characterization of the polymer melt is crucial for optimizing processing techniques like extrusion and molding. Polymer melts are viscoelastic and exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. Small amplitude oscillatory shear (SAOS) experiments are commonly performed to determine the linear viscoelastic region and fundamental properties like the storage modulus (G') and loss modulus (G''). nih.gov These experiments are often conducted over a range of temperatures, and the data is combined using the time-temperature superposition (TTS) principle to generate master curves, which predict the material's behavior over a much broader frequency range than is experimentally accessible. nih.govresearchgate.net This analysis also yields the flow activation energy, a key parameter for processing. Studies on similar polymers, such as poly(methyl methacrylate) (PMMA), have identified distinct relaxation regions, including the Rouse regime, entanglement plateau, and terminal (flow) regime. nih.gov

Table 1: Representative Rheological Data for a Poly(alkyl methacrylate) Melt at 200 °C

Shear Rate (rad/s)Complex Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.18500150850
1.0845012008400
107500800075000
100250045000250000

Note: This interactive table contains representative data illustrating typical trends for analogous polymer melts.

Microscopy Techniques for Polymer Morphological Studies

Microscopy is indispensable for visualizing the structure of polymers at micro and nano scales. The morphology, including features like particle size, surface texture, and phase distribution, directly influences the material's bulk properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of polymer samples. mdpi.com In a typical SEM analysis, a focused beam of electrons scans the surface of a sample, causing the emission of secondary electrons. These electrons are then detected to form a high-resolution, three-dimensional image of the surface.

For polymers derived from cyanoacrylates, which are often synthesized as nanoparticles for various applications, SEM is used to determine particle size, size distribution, and shape. researchgate.net For instance, studies on poly(butyl cyanoacrylate) nanoparticles have used SEM to reveal their spherical shape. researchgate.net SEM images can also show surface features; in some cases, the surfaces of nanoparticles appear smooth, while in others, loading the particles with other substances can result in visible surface protrusions. researchgate.net It is important to note that sample preparation can sometimes introduce artifacts, such as the agglomeration of nanoparticles. researchgate.net

Table 2: Summary of Typical SEM Observations for Poly(alkyl cyanoacrylate) Nanoparticles

ParameterTypical ObservationSignificance
Particle Shape Generally sphericalInfluences flow properties and packing
Size Distribution Can range from nanometers to micronsAffects surface area and application performance
Surface Texture Typically smooth for unloaded particlesCan be altered by loading with active agents
Aggregation Particles may appear as clustersCan be an artifact of sample drying

Note: This interactive table summarizes common morphological features observed via SEM for this class of polymers.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides even higher resolution imaging of polymer surfaces than SEM, capable of resolving features at the nanometer scale. researchgate.net It works by scanning a sharp probe, attached to a cantilever, over the sample surface. The deflection of the cantilever is measured to create a detailed topographical map.

AFM is particularly valuable for characterizing the lamellar structure of semicrystalline polymers. researchgate.net The most common mode for polymer imaging is the intermittent contact or "tapping" mode, where the cantilever oscillates near its resonance frequency. This minimizes shear forces that could damage the soft polymer surface. In addition to topography, AFM can provide phase images, where the phase lag between the cantilever's oscillation and the drive signal is mapped. Phase imaging is highly sensitive to variations in material properties like adhesion and viscoelasticity, making it excellent for identifying different components in polymer blends or composites. researchgate.net

Furthermore, AFM can be used to probe nanomechanical properties. ntnu.no By performing nanoindentation, where the tip is pressed into the sample surface, force-versus-distance curves can be generated. From these curves, mechanical properties such as Young's modulus and adhesion forces can be calculated for specific regions on the polymer surface. mdpi.comntnu.no This has been used to determine the Young's modulus of individual poly(alkyl cyanoacrylate) nanoparticles, which is crucial for applications where mechanical stability is important. ntnu.no

Table 3: Example Nanomechanical Properties of a Poly(alkyl cyanoacrylate) Film Measured by AFM

Measurement LocationAdhesion Force (nN)Young's Modulus (MPa)Surface Roughness (Rq, nm)
Region A (Amorphous)15.218502.1
Region B (Crystalline)12.823001.5
Average over 1µm²14.120501.8

Note: This interactive table presents example data that can be obtained from AFM analysis of analogous polymer surfaces.

Emerging Research Directions and Advanced Material Science Applications of Hexyl 3 Methylamino 2 Cyanoacrylate Polymers

Design of Next-Generation Cyanoacrylate Polymers with Tailored Mechanical and Thermal Properties for Research Applications

The design of next-generation polymers from monomers like Hexyl 3-(methylamino)-2-cyanoacrylate focuses on creating materials with precisely controlled mechanical and thermal characteristics. For standard poly(alkyl cyanoacrylates), properties are heavily influenced by the length of the alkyl side chain; longer chains generally lead to slower degradation and more flexible polymers. afinitica.comresearchgate.net The hexyl group in this compound suggests a polymer with inherent flexibility compared to shorter-chain counterparts like poly(ethyl cyanoacrylate).

Research efforts in tailoring properties often involve the incorporation of additives or copolymerization. Toughening agents, such as elastomers or rubber-like polymers, can be introduced to the monomer formulation to enhance the impact resistance and peel strength of the cured polymer, mitigating the inherent brittleness of many cyanoacrylate polymers. pcbiochemres.comafinitica.com For instance, incorporating poly(methyl methacrylate) (PMMA) or poly(butadiene-co-acrylonitrile) (PBAN) into ethyl 2-cyanoacrylate has been shown to improve tensile shear strength and deformability. afinitica.com A similar strategy could be applied to polymers of this compound to create materials suitable for applications requiring high durability.

Thermal stability is another critical property. Polycyanoacrylates are thermoplastic polymers that soften near their glass transition temperature (Tg). researchgate.net For poly(ethyl cyanoacrylate), the Tg is in the range of 140–150 °C, above which it loses significant bond strength. researchgate.net The larger hexyl group and the potential for hydrogen bonding from the methylamino group could influence the Tg of the corresponding polymer. Research into cross-linking strategies or the synthesis of copolymers with high-Tg monomers could further enhance the thermal resistance for high-temperature applications. researchgate.net

PropertyPoly(methyl cyanoacrylate)Poly(ethyl cyanoacrylate)Poly(n-butyl cyanoacrylate)Potential Influence of this compound
Glass Transition (Tg) ~160-170 °C~140-150 °C researchgate.net~60 °CThe long hexyl chain may lower Tg, while the polar methylamino group could increase it via hydrogen bonding, requiring empirical study.
Flexibility BrittleBrittleMore Flexible researchgate.netThe hexyl group is expected to impart significant flexibility, similar to or greater than the butyl analogue.
Degradation Rate FastModerateSlow afinitica.comThe longer hexyl chain would likely result in a slower rate of hydrolytic degradation.
Bond Strength HighHigh pcbiochemres.comLowerInitial bond strength might be lower than short-chain analogues, but could be enhanced with formulation modifications.

Investigation of this compound Polymers in Organic Electronic Devices

The unique electronic structure of the cyanoacrylate moiety, featuring a strong electron-withdrawing cyano group, makes its polymers interesting candidates for applications in organic electronics. researchgate.net The incorporation of cyano substituents into conjugated polymers is a known strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for creating efficient electron-accepting materials in organic solar cells (OSCs). researchgate.net

A polymer derived from this compound, while not a conjugated backbone polymer itself, could serve as a functional component in electronic devices. For example, it could be investigated as a dielectric layer in organic field-effect transistors (OFETs) or as a component in a polymer blend for bulk heterojunction solar cells. The methylamino group, being an electron-donating group, in conjunction with the electron-withdrawing cyano and acrylate (B77674) groups, creates a push-pull electronic structure within the monomer unit. This could lead to a polymer with a high dielectric constant or interesting interfacial properties. The hexyl group would enhance solubility in organic solvents, facilitating device fabrication through solution-based processing techniques like spin coating or printing. semi.ac.cn

Systematic studies have shown that varying the number of cyano groups on a polymer backbone effectively tunes the energy levels and band gap, impacting the performance of OSCs. researchgate.net While research on polymers of this compound in this area is nascent, the combination of its functional groups suggests a promising avenue for developing novel materials for organic electronic applications.

Application AreaPotential Role of Poly(this compound)Key Monomer Features
Organic Solar Cells (OSCs) Component in the active layer blend or as an interfacial modification layer.Electron-withdrawing cyano group can lower LUMO levels. The hexyl group aids solubility for processing.
Organic Field-Effect Transistors (OFETs) Gate dielectric material or as a binder in the semiconductor layer.The polar cyano and methylamino groups could lead to a high dielectric constant.
Sensors Active material in chemical sensors.The functional groups (amino, cyano, ester) provide sites for interaction with analytes.

Development of this compound as a Component in Responsive Polymeric Systems

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small external stimuli. wikipedia.orgneuroquantology.com These stimuli can be physical (temperature, light), chemical (pH, specific ions), or biological (enzymes, antigens). researchgate.netresearchgate.net The development of polymers from this compound could lead to new responsive systems.

The methylamino group in the monomer is a key feature for creating pH-responsive polymers. mdpi.com In acidic conditions, the amine group can become protonated (-NH2+CH3), leading to changes in polymer chain conformation, solubility, or swelling in a hydrogel. This behavior is the basis for designing systems for controlled drug delivery, where a change in the pH of the biological environment could trigger the release of a therapeutic agent. nih.gov

Furthermore, the polymer could be incorporated into temperature-responsive systems. For example, it could be copolymerized with monomers like N-isopropylacrylamide, which famously exhibits a lower critical solution temperature (LCST). wikipedia.org The resulting copolymer could have a tunable LCST, making it suitable for applications in tissue engineering and smart coatings. The combination of functional groups on the this compound monomer provides a versatile platform for creating multi-responsive materials.

Theoretical Prediction and Synthesis of Novel Cyanoacrylate Analogues with Enhanced Chemical Functionality

The synthesis of novel cyanoacrylate monomers is typically achieved through the Knoevenagel condensation, which involves the reaction of a cyanoacetate (B8463686) ester with an aldehyde, commonly formaldehyde (B43269). bris.ac.uk By systematically varying the starting materials, a wide array of functionalized cyanoacrylates can be produced. For this compound, this would likely involve a variation of this reaction using a precursor incorporating the methylamino group.

Theoretical and computational chemistry can play a predictive role in designing new analogues. Quantum mechanical calculations can be used to predict the electronic properties, reactivity, and potential polymerization behavior of hypothetical monomers. This allows researchers to screen potential candidates virtually before undertaking complex and time-consuming laboratory synthesis. researchgate.net

For example, to enhance chemical functionality, one could replace the methylamino group with other functional amines, or substitute the hexyl group with alkyl chains containing ether, hydroxyl, or aromatic functionalities. This could lead to monomers that can be used for post-polymerization modification, cross-linking, or to introduce specific biocompatibility or optical properties. The synthesis of such novel analogues is a key step toward expanding the library of cyanoacrylate-based materials for advanced applications. dntb.gov.ua

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Cyanoacrylate Materials

Modern polymer science places a strong emphasis on sustainability and green chemistry. The synthesis of cyanoacrylates can be improved to align with these principles. Traditional synthesis methods often involve high temperatures and organic solvents. google.comgoogle.com Green chemistry approaches aim to reduce the environmental impact by using safer solvents, improving energy efficiency, and minimizing waste.

One promising green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption in the Knoevenagel condensation. nih.gov Another avenue is biocatalysis, which employs enzymes to catalyze reactions under mild conditions, offering high specificity and reducing the need for harsh chemicals. researchgate.netnih.govacs.org Lipases, for instance, are being explored for the polymerization of various monomers. nih.gov

On the application side, a significant development is the creation of recyclable cyanoacrylate-based plastics. Researchers have demonstrated that poly(ethyl cyanoacrylate) can be thermally depolymerized back to its monomer with high efficiency, which can then be repolymerized, creating a closed-loop recycling system. nih.gov This approach addresses the critical issue of plastic waste. Applying these principles to functionalized polymers from monomers like this compound could lead to the development of sustainable, high-performance materials. Furthermore, the use of bio-based feedstocks for producing the cyanoacetate and other precursors is an active area of research to reduce reliance on petrochemicals. nih.gov

Green Chemistry PrincipleApplication in Cyanoacrylate Synthesis & Use
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy input. nih.gov Curing at ambient temperature without external energy sources. gluemasters.com
Use of Safer Solvents Exploring solvent-free reactions or using green solvents like ionic liquids or supercritical CO2. nih.gov
Catalysis Use of biocatalysts (e.g., enzymes) for monomer synthesis or polymerization under mild conditions. researchgate.netnih.gov
Design for Degradation/Recycling Development of closed-loop recyclable plastics via thermal depolymerization back to the monomer. nih.gov
Use of Renewable Feedstocks Investigating bio-based sources for the synthesis of cyanoacetate and other precursors. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.